molecular formula C19H19FN2O5 B2474949 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1421530-70-2

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2474949
CAS No.: 1421530-70-2
M. Wt: 374.368
InChI Key: WITXDHVXKBWDPM-UHFFFAOYSA-N
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Description

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H19FN2O5 and its molecular weight is 374.368. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5/c1-11-2-4-13(9-14(11)20)22-19(25)18(24)21-7-6-15(23)12-3-5-16-17(8-12)27-10-26-16/h2-5,8-9,15,23H,6-7,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXDHVXKBWDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The oxalamide functional group enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole core through reactions involving salicylaldehyde and diols.
  • Introduction of the hydroxypropyl group , which can be achieved by reacting a suitable alcohol with a base.
  • Formation of the oxalamide linkage through coupling reactions with appropriate amines.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro studies suggest that this compound may possess comparable antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Escherichia coli500–1000 µg/mL
Candida albicans250–500 µg/mL

Anticancer Activity

Preliminary studies indicate that this compound may also exhibit anticancer properties. It has been reported to target cancer cell lines such as:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer

The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Studies

A recent study investigated the effects of similar oxalamide derivatives on cancer cell lines. The findings showed that these compounds could effectively reduce cell viability and induce cell cycle arrest in treated cells.

Example Case Study:

  • Title: "Anticancer Activity of Oxalamide Derivatives"
  • Findings: Compounds demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.